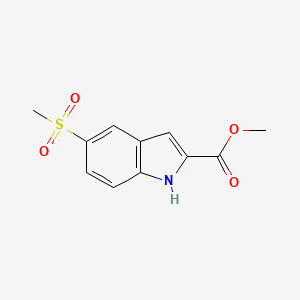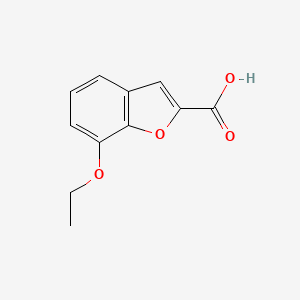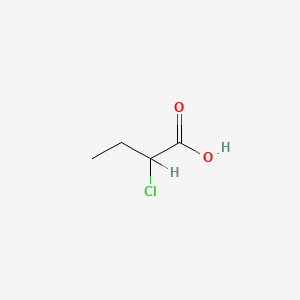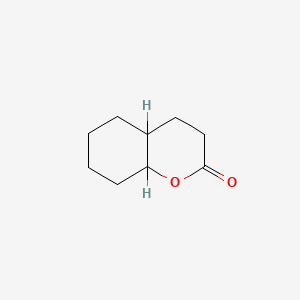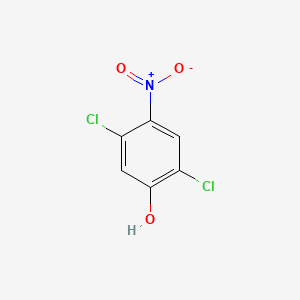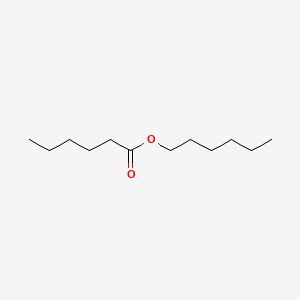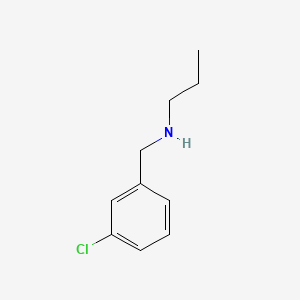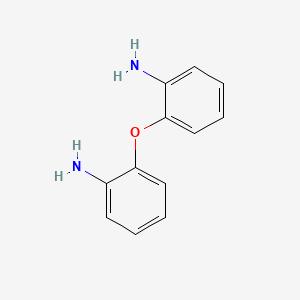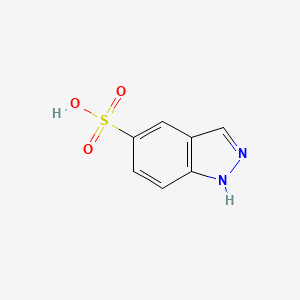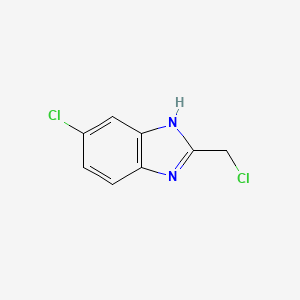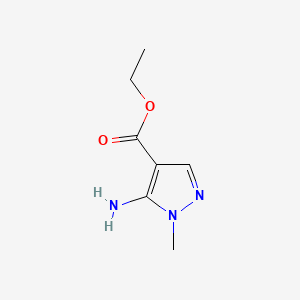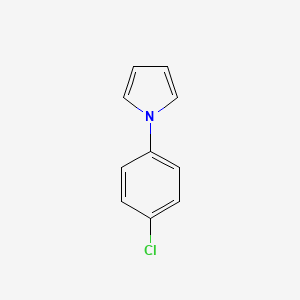
4,4'-Dibutoxybiphenyl
Vue d'ensemble
Description
4,4'-Dibutoxybiphenyl (4,4'-DBBP) is an organic compound belonging to the class of biphenyls. It is a colorless solid with a molecular weight of 224 g/mol, and is composed of two fused benzene rings with two butoxy groups at the 4th position of each ring. 4,4'-DBBP is used in the synthesis of a variety of organic compounds, as well as in the laboratory for a number of research applications. It is also used as a flame retardant and in the production of polymers, rubber, and plasticizers.
Applications De Recherche Scientifique
Enzymic Hydroxylation in Liver Preparations
A study on the enzymic hydroxylation of biphenyl by liver microsomal preparations from various species showed that livers produced 4-hydroxybiphenyl, a related compound to 4,4'-Dibutoxybiphenyl. This research highlights the metabolic transformations biphenyl derivatives undergo in different species, providing insights into their biochemical behavior and potential applications in biomedicine or toxicology (Creaven, Parke, & Williams, 1965).
Impact on Hepatic Function
Research on biphenyl derivatives substituted at the 4- and 4'-positions by various halogens, including 4,4'-dibutoxybiphenyl, examined their influence on hepatic function in rats. This study provides insights into the biological effects of such compounds on liver enzymes and cellular structures, which can be pivotal in understanding their biomedical applications or toxicity (Ecobichon, Hansell, & Safe, 1977).
Chemical Chaperones in Proteostasis
4-Phenylbutyric acid, a structurally related compound to 4,4'-Dibutoxybiphenyl, has been studied for its role as a chemical chaperone. This research is significant in understanding how similar biphenyl derivatives might influence protein folding and alleviate endoplasmic reticulum stress, potentially leading to therapeutic applications in various pathologies (Kolb et al., 2015).
Synthesis of Biologically Active Compounds
The conversion of biphenyl to dihydroxybiphenyl derivatives, including 4,4'-dihydroxybiphenyl, by fungi like Aspergillus parasiticus, is of interest for the production of intermediates used in the plastics and dye industries. This application is crucial for understanding the industrial relevance of 4,4'-Dibutoxybiphenyl and related compounds (Abramowicz, Keese, & Lockwood, 1990).
Antimicrobial Properties
2-Hydroxydiphenyl ethers, structurally related to 4,4'-Dibutoxybiphenyl, have been identified to target the FabI component of fatty acid synthesis, exhibiting broad-spectrum antibacterial properties. This finding is relevant in exploring the potential antimicrobial applications of biphenyl derivatives (Heath et al., 1998).
Ecotoxicological Evaluation
The toxicity and environmental impact of biphenyl derivatives, such as 4-aminobiphenyl, were assessed using various ecotoxicological model systems. Understanding the ecological implications of these compounds can inform their safe usage and disposal (Chen et al., 2004).
Propriétés
IUPAC Name |
1-butoxy-4-(4-butoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVAKLNEYUUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345414 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibutoxybiphenyl | |
CAS RN |
39800-63-0 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

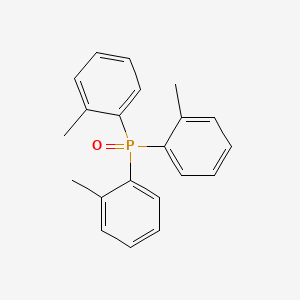
![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)
